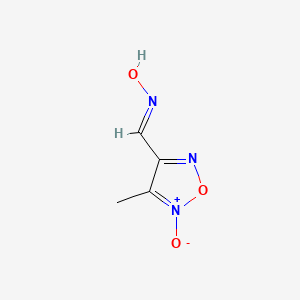

4-Methylfurazan-3-carbaldehyde oxime 5-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Oximes, such as 4-Methylfurazan-3-carbaldehyde oxime 5-oxide, can be the products of radical reactions . In the presence of zinc oxide and without any additional organic solvents, Beckmann rearrangement of several ketones and aldehydes were performed in good yields . A new synthesis of enamides from ketones involves a phosphine-mediated reductive acylation of oximes . The resulting enamides are isolated in good yields and excellent purity .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C4H5N3O3. Further structural analysis would require more specific information or advanced analytical techniques not available in this context.Chemical Reactions Analysis

Oximes undergo various chemical reactions. A carbon-centered radical adds preferentially to the carbon atom in the carbon–nitrogen double bond of an oxime ether . The regioselectivity of this reaction is consistent with a radical adding to the oxime ether to produce the more stable of the two possible adduct radicals .Scientific Research Applications

Synthesis of Spin Probes

- Kirilyuk et al. (2003) described the synthesis of pH-sensitive spin probes using a process that involves the oxidation and nitrosation of certain compounds, followed by conversion to cyano derivatives and treatment with primary or secondary amines (Kirilyuk et al., 2003).

Molecular Rearrangements and Synthesis

- L'abbé et al. (1990) explored the molecular rearrangements of certain triazoles, providing insights into the synthesis of carbaldehydes from specific compounds (L'abbé et al., 1990).

- Journet et al. (2001) achieved synthesis of variously substituted triazole derivatives, highlighting a safe and efficient method (Journet et al., 2001).

Complex Formation and Analysis

- Ofori et al. (2016) conducted a structural and computational analysis of silver-imidazolecarbaldehyde oxime complexes, revealing insights into the coordination modes and interactions within these complexes (Ofori et al., 2016).

Synthesis of Antimicrobial Agents

- Bhat et al. (2016) synthesized a series of compounds with potential antimicrobial activities, employing a Vilsmeier–Haack reaction approach (Bhat et al., 2016).

Development of VEGFR-2 Inhibitors

- Huang et al. (2011) discovered a series of 4-aminopyrimidine-5-carbaldehyde oximes with potent VEGFR-2 inhibitory activity, contributing to the development of new therapeutic agents (Huang et al., 2011).

Neuroprotective Activities

- Li et al. (2016) isolated new compounds from Gastrodia elata, demonstrating their potential neuroprotective activity against oxidative stress-induced toxicity (Li et al., 2016).

Mechanism of Action

The mechanism of action of oximes involves several steps. The first step in the process is formation of an oxime from the aldehyde or ketone, which occurs in a sequence similar to formation of imines and hydra zones . In the Beckmann rearrangement step, the oxime oxygen is protonated by acid . This leads to formation of OH2+, which is a much better leaving group than OH .

properties

IUPAC Name |

(NE)-N-[(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-3-4(2-5-8)6-10-7(3)9/h2,8H,1H3/b5-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKUUIUZMOAXHJ-GORDUTHDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](ON=C1C=NO)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=[N+](ON=C1/C=N/O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2786338.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2786341.png)

![benzyl 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2786349.png)

![1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2786350.png)

![6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B2786352.png)

![2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2786354.png)

![ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2786358.png)

![7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2786360.png)